ethyl (2Z)-2-[3-[2-(2,4-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate
Description
Properties
IUPAC Name |
ethyl (2Z)-2-[3-[2-(2,4-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-4-23-17(22)8-16-19(15(21)10-24-16)9-14(20)18-13-6-5-11(2)7-12(13)3/h5-8H,4,9-10H2,1-3H3,(H,18,20)/b16-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFUBAFHHWSMQM-PXNMLYILSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1N(C(=O)CS1)CC(=O)NC2=C(C=C(C=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C\1/N(C(=O)CS1)CC(=O)NC2=C(C=C(C=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl (2Z)-2-[3-[2-(2,4-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This compound features a complex structure that suggests multiple mechanisms of action, making it a candidate for further investigation in medicinal chemistry.
Chemical Structure
The compound is characterized by the following structural components:
- Thiazolidin ring : A five-membered ring containing sulfur and nitrogen.
- Amino group : Contributes to the compound's reactivity and biological activity.
- Ethyl ester : Enhances solubility and bioavailability.
The IUPAC name is ethyl (2Z)-{3-[2-(2,4-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene}ethanoate, with the molecular formula .
Antibacterial Activity
Research indicates that thiazolidine derivatives exhibit significant antibacterial properties. A study on similar thiazolidine compounds demonstrated their effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action typically involves disruption of bacterial cell walls or interference with metabolic pathways .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound 18 (related) | Staphylococcus aureus | 15 |
| Compound 18 (related) | Escherichia coli | 12 |
This data suggests that this compound could exhibit comparable antibacterial effects.
Anticancer Activity
The anticancer potential of thiazolidine derivatives has been explored through various in vitro studies. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation across different types of cancer cells such as HeLa (cervical cancer), A549 (lung cancer), and MCF7 (breast cancer) .
These findings indicate that the compound may induce apoptosis through both extrinsic and intrinsic pathways, thereby offering a dual mechanism for anticancer activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes crucial for bacterial survival and cancer cell metabolism.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Properties : Some thiazolidine derivatives exhibit antioxidant activity, which can help mitigate oxidative stress in cells .
Case Studies
A notable case study involved the evaluation of a related thiazolidine derivative's effects on human skin fibroblasts and tumor cell lines. The study found that the derivative significantly inhibited cell proliferation at low concentrations while maintaining a favorable safety index compared to standard chemotherapeutics like irinotecan .
Scientific Research Applications
Biological Activities
This compound exhibits various biological activities that make it a candidate for further exploration in medicinal chemistry:
- Antimicrobial Properties : Preliminary studies suggest that thiazolidinone derivatives like ethyl (2Z)-2-[3-[2-(2,4-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate may possess antimicrobial properties. Compounds in this class have been shown to inhibit bacterial growth and could be developed into new antibiotics.
- Anti-inflammatory Effects : Some derivatives of thiazolidinones are noted for their anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.
- Anticancer Potential : Research indicates that certain thiazolidinone derivatives exhibit cytotoxic effects against various cancer cell lines. This suggests that this compound could be explored for its potential as an anticancer agent.
Applications in Medicinal Chemistry
Given its promising biological activities, this compound can be utilized in several ways:
Drug Development
The compound's structure allows for modifications that can enhance its pharmacological properties. Researchers can synthesize analogs to improve efficacy and reduce toxicity.
Structure–Activity Relationship (SAR) Studies
SAR studies can help identify which parts of the molecule contribute to its biological activity. This information is crucial for optimizing the compound for therapeutic use.
Material Science Applications
In addition to its medicinal applications, this compound may find applications in material science:
- Polymer Chemistry : The compound can serve as a monomer or additive in the synthesis of polymers with specific properties, such as enhanced thermal stability or improved mechanical strength.
Example Case Study: Thiazolidinone Derivatives
A study examining various thiazolidinone derivatives demonstrated their effectiveness against specific bacterial strains and highlighted their potential as scaffold structures for drug development. Such studies underscore the importance of exploring compounds like ethyl (2Z)-... in broader pharmacological contexts .
Comparison with Similar Compounds
Structural Comparisons
Thiazolidinone derivatives share a common core but differ in substituents, which dictate their physicochemical and biological properties. Key structural analogs include:
Key Observations :
Key Observations :
Physicochemical Properties
Comparative data on molecular weight, lipophilicity (XLogP3), and hydrogen bonding:
Key Observations :
- Higher hydrogen bond acceptors (6–8) in cyano/methoxy-substituted derivatives may enhance binding to polar targets .
Key Observations :
- The 2,4-dimethylanilino group may enhance metabolic stability compared to halogenated analogs .
- Lack of reported data on the target compound underscores the need for empirical validation of its bioactivity.
Q & A
Q. How to assess the compound’s potential as a kinase inhibitor?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
